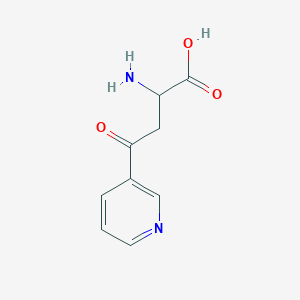![molecular formula C16H23N3O2 B237782 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential for interacting with other drugs.
Orientations Futures
There are several future directions for the research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of this disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Therefore, it may be a promising candidate for the treatment of this condition. Additionally, future research could focus on the development of new N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-aminophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
Propriétés
Nom du produit |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-7-5-4-6-14(15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Clé InChI |
ITHBKKXAKUVUBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)